N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C8H9N5O3S2 and its molecular weight is 287.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide and its derivatives have been explored for their potential in various scientific research areas, primarily focusing on their synthesis and biological activities. These compounds, characterized by their sulfonamide group, have shown a range of biological activities, including antimicrobial, antiviral, and antimalarial properties, as well as their potential in anticancer studies.
Antimicrobial and Antiviral Activities : Research on sulfonamide derivatives, including compounds similar to this compound, has revealed their significant antimicrobial and antiviral activities. These compounds have been synthesized and tested against various microbial strains and viruses, showcasing their potential in combating infectious diseases (El-Morsy, 2014; Chen et al., 2010).
Antimalarial and COVID-19 Research : Investigations into the reactivity of sulfonamide compounds have included their evaluation as antimalarial agents, with some studies also exploring their utility in COVID-19 research. These studies involve computational calculations and molecular docking to understand the compounds' interactions with biological targets, offering insights into their mechanism of action and potential therapeutic applications (Fahim & Ismael, 2021).
Anticancer Potential : The synthesis of sulfonamide derivatives, including those structurally related to this compound, has been directed towards evaluating their antiproliferative effects against various cancer cell lines. These studies contribute to the search for novel anticancer agents, with some compounds showing promising activity in vitro (Al-Soud et al., 2010).
Chemical Analysis and Sensing Applications
Apart from biological activities, derivatives of this compound have been utilized in chemical analysis, particularly in the development of fluorescent labeling reagents for the determination of various compounds in high-performance liquid chromatography (HPLC). These applications underscore the versatility of sulfonamide derivatives in scientific research beyond their biological properties (Iwata et al., 1997).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O3S2/c9-11-7(14)4-10-18(15,16)6-3-1-2-5-8(6)13-17-12-5/h1-3,10H,4,9H2,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLYSGSUPSUOPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381256 |
Source
|
Record name | N-(2-Hydrazinyl-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-26-6 |
Source
|
Record name | N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydrazinyl-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.